

# Application Note: Solid-Phase Extraction for Delphinidin 3-Rutinoside Sample Preparation

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## Compound of Interest

Compound Name: Delphinidin 3-rutinoside

Cat. No.: B190933

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## Introduction

**Delphinidin 3-rutinoside** is a significant anthocyanin found in various fruits and flowers, known for its potent antioxidant properties and vibrant color.<sup>[1]</sup> For researchers, scientists, and drug development professionals, accurate quantification and biological activity assessment of **Delphinidin 3-rutinoside** necessitates its effective isolation from complex sample matrices. Solid-phase extraction (SPE) is a highly efficient and widely adopted technique for the purification and concentration of anthocyanins from crude extracts.<sup>[2]</sup> This application note provides a detailed protocol for the sample preparation of **Delphinidin 3-rutinoside** using reversed-phase SPE, focusing on the commonly utilized C18 sorbent. The principle of this method relies on the retention of the relatively nonpolar anthocyanins on the C18 stationary phase while polar impurities like sugars and organic acids are washed away. The purified **Delphinidin 3-rutinoside** is subsequently eluted with an organic solvent.<sup>[2]</sup>

## Data Presentation

The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of anthocyanins. While specific quantitative data for **Delphinidin 3-rutinoside** is limited in the literature, the following table summarizes the recovery and purity of total anthocyanins from various sources using different SPE cartridges, providing a valuable reference for method development.

| SPE Sorbent     | Sample Source | Recovery Rate (%) | Purity (%)   | Reference |
|-----------------|---------------|-------------------|--------------|-----------|
| C18 Silica      | Chokeberry    | 91.4              | Not Reported | [3]       |
| C18 Silica      | Purple Corn   | 87.8              | Not Reported | [3]       |
| Oasis® HLB      | Chokeberry    | 68.9              | Not Reported | [3]       |
| Oasis® HLB      | Purple Corn   | 78.0              | Not Reported | [3]       |
| Sephadex® LH-20 | Chokeberry    | 75.8              | Not Reported | [3]       |
| Sephadex® LH-20 | Purple Corn   | 55.4              | Not Reported | [3]       |
| AB-8 Resin      | Red Raspberry | 98.84             | 88.83        | [4]       |

## Experimental Protocols

This section details the methodologies for the extraction of **Delphinidin 3-rutinoside** from a sample matrix and its subsequent purification via solid-phase extraction.

### 1. Crude Extraction of **Delphinidin 3-rutinoside**

This protocol is a general guideline and may require optimization based on the specific plant material.

- Materials:
  - Plant material containing **Delphinidin 3-rutinoside** (e.g., blackcurrants)
  - Extraction Solvent: Methanol or ethanol with 0.1% to 1% Formic Acid or HCl (v/v)[2]
  - Homogenizer, Sonicator, or Maceration setup
  - Filtration apparatus (e.g., filter paper, Buchner funnel)
  - Centrifuge

- Rotary evaporator
- Procedure:
  - Homogenization: Homogenize fresh or frozen plant material with the acidified extraction solvent.[\[2\]](#)
  - Extraction: Macerate or sonicate the homogenate for 1-2 hours at a controlled temperature (4°C to 25°C) in the dark to minimize degradation.[\[2\]](#)
  - Filtration and Centrifugation: Filter the mixture to remove solid debris. Centrifuge the resulting filtrate at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.[\[2\]](#)
  - Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the organic solvent. The resulting aqueous extract is now ready for SPE.[\[2\]](#)

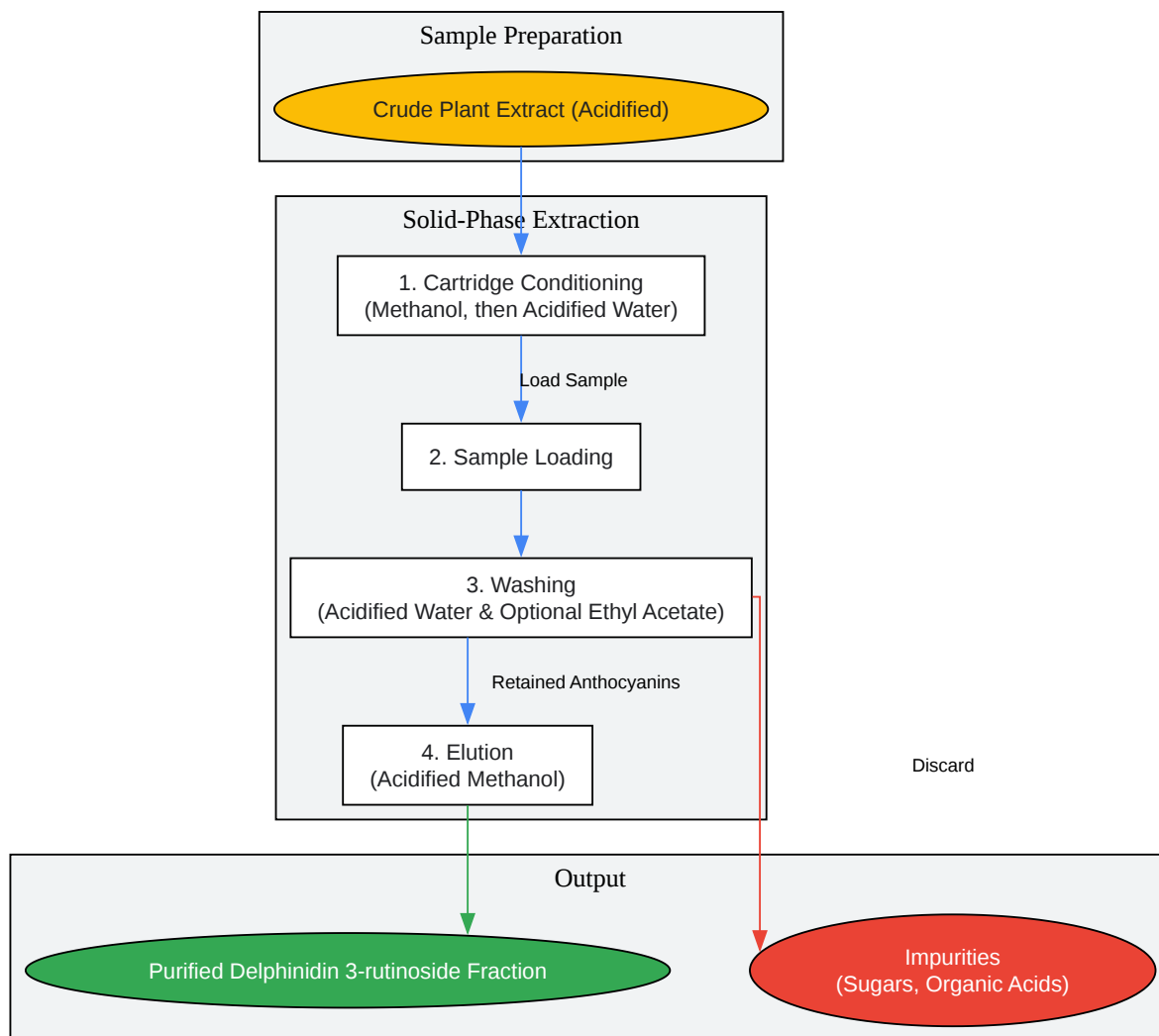
## 2. Solid-Phase Extraction Protocol for **Delphinidin 3-rutinoside** Purification

The following protocol is designed for a C18 SPE cartridge. Volumes and flow rates may need to be optimized depending on the specific cartridge and sample concentration.

- Materials:
  - C18 SPE Cartridge
  - Methanol
  - Acidified Deionized Water (e.g., water with 0.1% Formic Acid, pH ~2-3)
  - Ethyl Acetate (optional wash solvent)
  - Acidified Methanol (e.g., methanol with 0.1% Formic Acid) for elution[\[2\]](#)
  - SPE Manifold
  - Collection tubes

- Procedure:
  - Cartridge Conditioning:
    - Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[\[2\]](#)
    - Equilibrate the cartridge by passing 5 mL of acidified deionized water through it. Do not allow the cartridge to go dry.[\[2\]](#)
  - Sample Loading:
    - Load the concentrated crude extract onto the conditioned C18 cartridge.
    - Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of **Delphinidin 3-rutinoside** to the sorbent.[\[2\]](#)
  - Washing (Impurity Removal):
    - Wash the cartridge with 5-10 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.[\[2\]](#)
    - (Optional) For further purification, wash the cartridge with a non-polar solvent like ethyl acetate to remove less polar, non-anthocyanin phenolic compounds.[\[5\]](#)
  - Elution of Purified **Delphinidin 3-rutinoside**:
    - Elute the bound anthocyanins, including **Delphinidin 3-rutinoside**, with 5-10 mL of acidified methanol.[\[2\]](#)
    - Collect the colored eluate in a clean collection vessel.
  - Post-Elution Processing:
    - The purified fraction can be concentrated under a stream of nitrogen or using a rotary evaporator if needed.
    - The sample is now ready for downstream applications such as HPLC, LC-MS analysis, or bioactivity assays.

## Mandatory Visualization

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